1-(5-Chlorothiophen-2-yl)propan-2-ol

Purification Distillation Thermal Stability

Reproducible medicinal chemistry and materials science require strict regioisomeric and electronic control. Substituting with non-chlorinated or regioisomeric analogs alters LogP by 0.5-0.8 units and disrupts synthetic outcomes. - **Chlorine handle** for Suzuki-Miyaura, Buchwald-Hartwig, or SNAr - **Secondary alcohol** for esterification, etherification, or oxidation - **ΔLogP +0.5-0.8** for tuned lipophilicity & membrane partitioning - **Boiling point 246.7°C** enabling thermal deposition processes

Molecular Formula C7H9ClOS
Molecular Weight 176.66 g/mol
CAS No. 1250362-69-6
Cat. No. B3377005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chlorothiophen-2-yl)propan-2-ol
CAS1250362-69-6
Molecular FormulaC7H9ClOS
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(S1)Cl)O
InChIInChI=1S/C7H9ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3
InChIKeyCAIQWSAXTHHQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chlorothiophen-2-yl)propan-2-ol: Identity & Key Properties


1-(5-Chlorothiophen-2-yl)propan-2-ol (CAS 1250362-69-6) is a chlorinated thiophene derivative bearing a secondary alcohol functionality. Its molecular formula is C₇H₉ClOS, with a molecular weight of 176.66 g/mol . The compound features a 5-chlorothiophene ring linked to a propan-2-ol side chain, conferring a chiral center at the C2 position. Predicted physicochemical properties include a boiling point of 246.7±25.0 °C, a density of 1.279±0.06 g/cm³, and an acid dissociation constant (pKa) of 14.60±0.20 . The compound is commercially available as a research chemical with typical purity ≥95% and is primarily employed as a versatile heterocyclic building block in organic synthesis and medicinal chemistry .

Analog Limitations for 1-(5-Chlorothiophen-2-yl)propan-2-ol


Substituting 1-(5-chlorothiophen-2-yl)propan-2-ol with closely related compounds—such as the non-chlorinated analog 1-(thiophen-2-yl)propan-2-ol (CAS 62119-81-7) or regioisomeric alcohols like 1-(5-chlorothiophen-2-yl)propan-1-ol (CAS 857362-55-1)—is scientifically unsound due to quantifiable differences in key physicochemical parameters. The presence of the chlorine atom on the thiophene ring significantly alters electronic distribution, lipophilicity, and volatility [1]. These changes directly impact synthetic behavior, purification strategies, and biological target engagement. Even minor alterations in the propanol side-chain position (e.g., propan-1-ol vs. propan-2-ol) yield distinct hydrogen-bonding networks and steric profiles, making the specific isomer essential for achieving reproducible synthetic outcomes and reliable structure-activity relationship (SAR) data .

1-(5-Chlorothiophen-2-yl)propan-2-ol: Key Differentiators


Boiling Point & Volatility Advantage

The presence of the chlorine atom on the thiophene ring significantly elevates the boiling point of 1-(5-chlorothiophen-2-yl)propan-2-ol compared to its non-chlorinated counterpart, 1-(thiophen-2-yl)propan-2-ol. This difference directly impacts purification strategies and thermal processing conditions [1]. The boiling point increase is consistent with the higher molecular weight and increased polarizability conferred by chlorine substitution .

Purification Distillation Thermal Stability

Lipophilicity & Partitioning Enhancement

The chlorine substituent increases the lipophilicity of 1-(5-chlorothiophen-2-yl)propan-2-ol relative to its non-chlorinated analog, as reflected in a higher calculated LogP value. This parameter is critical for predicting compound behavior in biological assays and extraction protocols [1][2].

Lipophilicity Membrane Permeability Drug Likeness

pKa Shift vs. Deschloro Analog

The electron-withdrawing chlorine atom on the thiophene ring modestly reduces the pKa of the hydroxyl group in 1-(5-chlorothiophen-2-yl)propan-2-ol compared to the non-chlorinated analog. This subtle shift can influence reactivity in base-mediated reactions and acid-base extraction schemes .

Acidity Proton Transfer Reaction Condition

Density & Phase Separation Advantage

The chlorine atom adds significant mass to the thiophene core, resulting in a measurably higher density for 1-(5-chlorothiophen-2-yl)propan-2-ol compared to the non-chlorinated analog. This property influences phase behavior in biphasic systems and can aid in centrifugal separation [1].

Physical Properties Formulation Separation Science

Cost Premium vs. Non-Chlorinated Analog

1-(5-Chlorothiophen-2-yl)propan-2-ol commands a significantly higher market price than its non-chlorinated analog, reflecting the additional synthetic steps and lower production volumes. This cost differential must be weighed against the functional advantages the chlorine atom provides for specific applications [1].

Procurement Cost Analysis Supply Chain

1-(5-Chlorothiophen-2-yl)propan-2-ol: Application Scenarios


Halogenated Heterocyclic Building Blocks

The chlorine atom in 1-(5-chlorothiophen-2-yl)propan-2-ol serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions. The higher lipophilicity and altered electronic profile of this chlorinated building block—quantified by a LogP increase of ~0.5–0.8 units [1] and a modestly lower pKa —enable the construction of more complex, drug-like molecules with tuned physicochemical properties. This makes it a preferred intermediate for generating focused libraries of thiophene-containing compounds in medicinal chemistry campaigns targeting lipophilic binding pockets.

Conductive Polymers & Organic Electronics

Thiophene derivatives are cornerstone monomers for conductive polymers such as polythiophenes . The electron-withdrawing chlorine substituent on 1-(5-chlorothiophen-2-yl)propan-2-ol can modulate the HOMO-LUMO gap of the resulting polymer, influencing its optical and electronic properties. The higher boiling point and thermal stability inferred from its elevated boiling point (~246.7 °C vs. 220.6 °C for the non-chlorinated analog) [2] make this chlorinated monomer more suitable for thermal deposition techniques or high-temperature polymerization conditions, expanding the processing window for organic electronic device fabrication.

Bioconjugation & Probe Design

The secondary alcohol group of 1-(5-chlorothiophen-2-yl)propan-2-ol provides a reactive site for esterification, etherification, or oxidation. The chlorine atom enhances the compound's lipophilicity (ΔLogP +0.5–0.8) [1], which can improve cellular permeability or membrane partitioning in biological probe applications. Furthermore, the increased density (1.279 g/cm³) facilitates easier phase separation during aqueous workups in bioconjugation protocols, reducing product loss and improving overall yield. This combination of properties makes the compound a useful scaffold for attaching thiophene-based fluorophores or affinity tags to biomolecules.

Analytical Reference Standard

The well-defined physicochemical properties of 1-(5-chlorothiophen-2-yl)propan-2-ol—including its precise molecular weight (176.66 g/mol), distinct boiling point, and unique mass spectral signature (exact mass 176.00626) —make it suitable as a calibration standard or system suitability test compound for gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and NMR spectroscopy. The presence of both chlorine and sulfur heteroatoms provides diagnostic isotopic patterns (e.g., M+2 peak for ³⁷Cl) that aid in method validation and impurity profiling of more complex thiophene-containing pharmaceuticals.

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